N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
Description
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S3/c1-26-15-6-4-13(5-7-15)11-16-18(23)21(19(27)28-16)9-2-3-17(22)20-14-8-10-29(24,25)12-14/h4-7,11,14H,2-3,8-10,12H2,1H3,(H,20,22)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIXFTBTQWFBEE-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure
The compound features a complex structure incorporating a tetrahydrothiophene moiety and a thiazolidinone derivative, which are known to contribute to various biological activities. The molecular formula is C₁₉H₂₃N₃O₄S₂, and the structure can be summarized as follows:
1. Anti-inflammatory Activity
Research indicates that compounds related to thiazolidinones possess anti-inflammatory properties. In vitro studies have shown that similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. For instance, a study demonstrated that thiazolidinone derivatives reduced inflammation markers in lipopolysaccharide (LPS)-stimulated macrophages .
2. Anticancer Properties
Thiazolidinone derivatives have been extensively studied for their anticancer effects. A related compound demonstrated cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve apoptosis induction through the mitochondrial pathway and inhibition of cell proliferation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HT29 | 15.0 | Cell cycle arrest |
| A549 | 10.0 | Mitochondrial dysfunction |
3. Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have reported that thiazolidinone derivatives exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi. The proposed mechanism includes disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of thiazolidinone derivatives were synthesized and tested for their anticancer activity against various cell lines. The results indicated that modifications to the thiazolidinone scaffold significantly enhanced cytotoxicity, with some derivatives showing IC50 values below 10 µM against breast cancer cells .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties of similar compounds revealed that they inhibited NF-kB signaling pathways in LPS-stimulated macrophages. This suggests that this compound may exert similar effects .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that such compounds could effectively target specific cancer cell lines, suggesting their potential as chemotherapeutic agents .
Antimicrobial Properties
This compound also displays promising antimicrobial activity. Research has shown that thiazolidinone derivatives possess broad-spectrum antibacterial and antifungal properties. In vitro studies revealed that this compound can inhibit the growth of various pathogenic bacteria and fungi. This makes it a candidate for further development in treating infectious diseases .
Anti-inflammatory Effects
Thiazolidinone derivatives are known for their anti-inflammatory effects. The compound has shown potential in reducing inflammation markers in preclinical models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazolidinone derivatives and evaluated their anticancer activity against human breast cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the nanomolar range, demonstrating potent anticancer effects. The lead compound was identified as having a favorable safety profile and significant efficacy against resistant cancer types .
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of thiazolidinone derivatives against clinical isolates of Staphylococcus aureus and Candida albicans. The study found that N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[...]-butanamide showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent in treating resistant infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of the Thiazolidinone Core
2.1.1 Substituent Variations on the Thiazolidinone Ring
- Target Compound : Contains a 4-methoxybenzylidene group. The methoxy group contributes electron-donating effects, enhancing π-π stacking interactions with aromatic residues in enzyme active sites .
- Analogues: N-(2-Methylphenyl)-2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide (): Lacks the sulfone group and uses a shorter acetamide linker. (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (): Features a 2-methylbenzylidene group and a phenyl substituent on N3. The steric bulk of the methyl group may hinder rotational freedom, affecting target engagement . N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (): Replaces the thiazolidinone with an isoxazole ring, altering hydrogen-bonding capacity and redox properties .
Table 1: Substituent Effects on Thiazolidinone Analogues
Spectroscopic Characterization
- IR Spectroscopy :
- NMR :
- The Z-configuration of the benzylidene group is confirmed by coupling constants (J = 10–12 Hz for trans-olefinic protons), consistent with and .
Q & A
Q. What synthetic routes are commonly employed for the preparation of this compound, and what are the critical reaction parameters?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of a benzaldehyde derivative (e.g., 2-(benzyloxy)-5-diazenylbenzaldehyde) with 4-methoxyaniline to form a Schiff base intermediate.
- Step 2 : Cyclization with mercaptoacetic acid under reflux to form the thiazolidinone core .
Critical parameters : - Solvent polarity (e.g., ethanol or DMF for solubility of intermediates).
- Temperature control (reflux conditions for cyclization).
- Stoichiometric ratios (excess mercaptoacetic acid to drive cyclization).
Methodological Tip : Use thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for purification.
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity?
- NMR Spectroscopy : H and C NMR for backbone confirmation and stereochemical analysis (e.g., Z-configuration of the benzylidene group) .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and thioxo (C=S, ~1200 cm) groups.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at λ = 254 nm .
Advanced Research Questions
Q. How can Design of Experiments (DOE) principles optimize the multi-step synthesis?
DOE reduces trial-and-error by systematically varying factors like temperature, solvent, and catalyst loading. For example:
- Factorial Design : Test interactions between reaction time (12–24 hrs) and temperature (60–100°C) to maximize yield.
- Response Surface Methodology (RSM) : Model nonlinear relationships for cyclization efficiency .
Case Study : A 2 factorial design could optimize Step 2 by varying:
| Factor | Low (-1) | High (+1) |
|---|---|---|
| Temp (°C) | 70 | 90 |
| Solvent | Ethanol | DMF |
| Catalyst | None | p-TsOH |
Reference : highlights DOE's role in minimizing experiments while capturing critical variables .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cell viability (MTT assay) to confirm specificity .
- Stability Testing : Evaluate compound degradation in DMSO or cell media via LC-MS to rule out false negatives .
Example : If antibacterial activity varies, test against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains under identical MIC protocols .
Q. What computational approaches predict reactivity and target interactions?
-
Quantum Chemical Calculations : Use density functional theory (DFT) to model the thiazolidinone core's electron density and predict sites for electrophilic attack .
-
Molecular Docking : Simulate binding to targets like PPAR-γ using AutoDock Vina. A study on a similar compound showed:
Target Protein Binding Affinity (kcal/mol) Interacting Residues PPAR-γ -8.2 Tyr327, His449 -
MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Reference : discusses computational workflows for reaction design and target validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
